molecular formula C37H49NO5 B1244083 terpendole L

terpendole L

Cat. No. B1244083
M. Wt: 587.8 g/mol
InChI Key: LLRYILBJBZFIRA-YPNCZJMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terpendole L is a natural product found in Albophoma yamanashiensis. It has a role as a metabolite and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is an organic heterooctacyclic compound, an epoxide, a tertiary alcohol and a cyclic acetal.

Scientific Research Applications

Terpendole L as an Antibacterial and Antifungal Agent

Terpendole L has demonstrated remarkable antibacterial activity against Micrococcus luteus, along with moderate antifungal activity against selected strains. These findings highlight its potential as a therapeutic agent in treating specific bacterial and fungal infections (Xu et al., 2019).

Role in Mitotic Kinesin Eg5 Inhibition

Terpendole E, closely related to Terpendole L, is the first natural product found to inhibit mitotic kinesin Eg5. This unique mechanism suggests potential applications in cancer therapy, particularly as it affects mutants resistant to other Eg5 inhibitors, indicating a novel binding site or inhibitory mechanism (Yuka Tarui et al., 2014).

Insights into Indole-Diterpenoid Biosynthesis

Research on Terpendole M, a variant of Terpendole L, offers insights into the biogenesis of lolitrem neurotoxins. This research could lead to a deeper understanding of the structure-activity relationships within indole-diterpenoids, which may have broader implications for the development of new drugs or agrochemicals (W. A. Gatenby et al., 1999).

Terpendole L as a Possible ACAT Inhibitor

Terpendoles, including Terpendole L, have been shown to inhibit acyl-CoA: cholesterol acyltransferase (ACAT) activity. This suggests potential applications in treating conditions related to cholesterol metabolism and cardiovascular diseases (H. Tomoda et al., 1995).

Potential in Biotechnological Production

Research into terpenoids, the class of compounds that includes Terpendole L, emphasizes their potential for production in engineered microorganisms. This approach could facilitate the production of terpendole L and related compounds for various applications, from pharmaceuticals to flavors and fragrances (P. K. Ajikumar et al., 2008).

properties

Molecular Formula

C37H49NO5

Molecular Weight

587.8 g/mol

IUPAC Name

(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-9-(3-methylbut-2-enyl)-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol

InChI

InChI=1S/C37H49NO5/c1-20(2)12-13-22-10-9-11-25-28(22)24-19-23-14-17-36(39)34(7,35(23,8)30(24)38-25)16-15-26-37(36)32(43-37)29-31(40-26)33(5,6)42-27(41-29)18-21(3)4/h9-12,18,23,26-27,29,31-32,38-39H,13-17,19H2,1-8H3/t23-,26-,27-,29+,31-,32+,34+,35+,36-,37-/m0/s1

InChI Key

LLRYILBJBZFIRA-YPNCZJMTSA-N

Isomeric SMILES

CC(=CCC1=C2C3=C([C@]4([C@H](C3)CC[C@@]5([C@@]4(CC[C@H]6[C@]57[C@H](O7)[C@H]8[C@H](O6)C(O[C@H](O8)C=C(C)C)(C)C)C)O)C)NC2=CC=C1)C

Canonical SMILES

CC(=CCC1=C2C3=C(C4(C(C3)CCC5(C4(CCC6C57C(O7)C8C(O6)C(OC(O8)C=C(C)C)(C)C)C)O)C)NC2=CC=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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